![molecular formula C4H10N2O B12612051 Hydrazine, [2-(ethenyloxy)ethyl]- CAS No. 651059-53-9](/img/structure/B12612051.png)
Hydrazine, [2-(ethenyloxy)ethyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, [2-(ethenyloxy)ethyl]- typically involves the reaction of hydrazine with 2-chloroethanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydrazine attacks the carbon atom bonded to the chlorine, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for Hydrazine, [2-(ethenyloxy)ethyl]- are not well-documented in the available literature. it is likely that similar synthetic routes as described above are employed, with optimization for large-scale production to ensure high yield and purity.
化学反应分析
Types of Reactions
Hydrazine, [2-(ethenyloxy)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the hydrazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Basic conditions with reagents like sodium hydroxide or potassium carbonate are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazine derivatives .
科学研究应用
Hydrazine, [2-(ethenyloxy)ethyl]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: This compound can be used in biochemical studies to investigate the effects of hydrazine derivatives on biological systems.
Industry: It may be used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of Hydrazine, [2-(ethenyloxy)ethyl]- involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
相似化合物的比较
Similar Compounds
Hydrazine, ethyl-: A similar compound with the molecular formula C2H8N2 and a molecular weight of 60.0983 g/mol.
2-ethenoxyethylhydrazine: Another synonym for Hydrazine, [2-(ethenyloxy)ethyl]-.
Uniqueness
Hydrazine, [2-(ethenyloxy)ethyl]- is unique due to its specific structure, which includes an ethenyloxy group attached to the hydrazine moiety. This structural feature imparts distinct chemical properties and reactivity compared to other hydrazine derivatives .
属性
CAS 编号 |
651059-53-9 |
|---|---|
分子式 |
C4H10N2O |
分子量 |
102.14 g/mol |
IUPAC 名称 |
2-ethenoxyethylhydrazine |
InChI |
InChI=1S/C4H10N2O/c1-2-7-4-3-6-5/h2,6H,1,3-5H2 |
InChI 键 |
PPRRSYOIRXWVDU-UHFFFAOYSA-N |
规范 SMILES |
C=COCCNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene](/img/structure/B12611969.png)
![(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12611976.png)
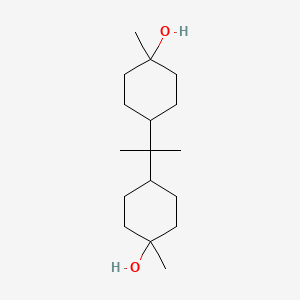
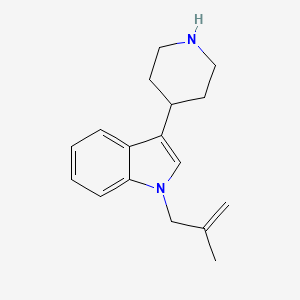
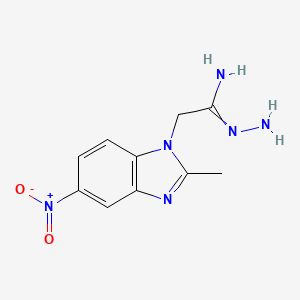
![(5S)-5-(Azidomethyl)-3-[(1S)-1-phenylethyl]-1,3-oxazolidin-2-one](/img/structure/B12612007.png)
![N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12612010.png)
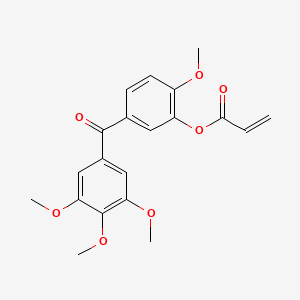
![Phenol, 3-[2-[(methylamino)methyl]cyclohexyl]-](/img/structure/B12612023.png)
![5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile](/img/structure/B12612031.png)
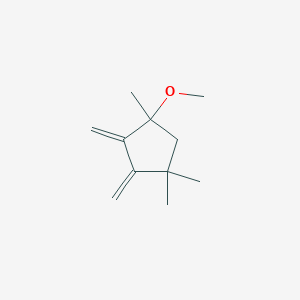
![4-Oxo-4-[(3,7,11-trimethyldodeca-2,10-dien-1-YL)oxy]butanoate](/img/structure/B12612069.png)
![1-[(2-Hydroxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12612070.png)
![5-[10-(3,5-Dihydroxyphenyl)anthracen-9-yl]benzene-1,3-diol;methanol](/img/structure/B12612071.png)
